molecular formula C12H13BrO3 B1451483 Ethyl 4-(3-bromophenyl)-3-oxobutanoate CAS No. 866270-04-4

Ethyl 4-(3-bromophenyl)-3-oxobutanoate

Cat. No.: B1451483
CAS No.: 866270-04-4
M. Wt: 285.13 g/mol
InChI Key: PTEIZCXDAQSZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-bromophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromophenyl group attached to a butanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It’s known that compounds with similar structures often target enzymes or receptors involved in biochemical pathways .

Mode of Action

The mode of action of Ethyl 4-(3-bromophenyl)-3-oxobutanoate involves interactions with its targets, leading to changes in their function. The compound may bind to its target, altering its structure or function, which can lead to a cascade of biochemical events .

Biochemical Pathways

This compound may affect various biochemical pathways. The exact pathways and their downstream effects depend on the specific targets of the compound. For instance, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, affecting the biochemical pathway in which the enzyme is involved .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include temperature, pH, and the presence of other molecules. For instance, certain molecules might enhance or inhibit the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromophenyl)-3-oxobutanoate typically involves the esterification of 4-(3-bromophenyl)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromophenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(3-bromophenyl)-3-oxobutanoic acid.

    Reduction: Ethyl 4-(3-bromophenyl)-3-hydroxybutanoate.

    Substitution: Products depend on the nucleophile used, such as 4-(3-methoxyphenyl)-3-oxobutanoate or 4-(3-cyanophenyl)-3-oxobutanoate.

Scientific Research Applications

Ethyl 4-(3-bromophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-bromophenyl)-3-oxobutanoate
  • Ethyl 4-(2-bromophenyl)-3-oxobutanoate
  • Ethyl 4-(3-chlorophenyl)-3-oxobutanoate

Uniqueness

Ethyl 4-(3-bromophenyl)-3-oxobutanoate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The 3-bromophenyl group provides distinct electronic and steric properties compared to other halogenated phenyl groups, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

ethyl 4-(3-bromophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-2-16-12(15)8-11(14)7-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEIZCXDAQSZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-bromophenyl)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(3-bromophenyl)-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(3-bromophenyl)-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(3-bromophenyl)-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(3-bromophenyl)-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(3-bromophenyl)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.